Phenylacetyl-CoA is primarily derived from phenylacetic acid through the action of phenylacetyl-CoA ligase, an enzyme found in certain bacteria such as Pseudomonas putida. This compound belongs to the broader category of acyl-CoA compounds, which are essential for fatty acid metabolism and energy production in cells. Its classification can be summarized as follows:
The synthesis of phenylacetyl-CoA involves the conversion of phenylacetic acid and coenzyme A through an ATP-dependent reaction. The primary steps include:
The reaction can be summarized as follows:
This synthesis pathway highlights the importance of ATP in activating the substrate for subsequent reactions.
The molecular structure of phenylacetyl-CoA consists of three primary components:
The structural formula can be represented as:
This indicates that phenylacetyl-CoA has a molecular weight of approximately 201.26 g/mol.
Phenylacetyl-CoA participates in several key biochemical reactions:
These reactions are vital for both catabolic and anabolic processes within microorganisms that utilize aromatic compounds.
The mechanism by which phenylacetyl-CoA exerts its biological effects involves its role as a substrate for various enzymes that catalyze reactions necessary for microbial metabolism.
Studies have shown that its presence significantly influences metabolic flux through these pathways, underscoring its importance in microbial ecology and biochemistry .
Phenylacetyl-CoA exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 201.26 g/mol |
Melting Point | Not applicable (liquid) |
Boiling Point | Not specified |
Solubility | Soluble in water |
These properties are crucial for understanding its behavior in biological systems and potential applications in biotechnology.
Phenylacetyl-CoA has several scientific applications:
Phenylacetyl-coenzyme A ligase (PA-CoA ligase; EC 6.2.1.30) catalyzes the ATP-dependent activation of phenylacetic acid to form phenylacetyl-CoA, the initial step in phenylacetic acid metabolism across diverse microorganisms. This enzyme belongs to the adenylate-forming superfamily and operates via a bi-uni-uni-bi ping-pong mechanism: phenylacetic acid first reacts with ATP to form phenylacetyl-adenylate, followed by nucleophilic attack by CoA to yield phenylacetyl-CoA, AMP, and pyrophosphate [2] [3] [5]. The enzyme from Pseudomonas putida is a monomeric protein with a molecular mass of 48 ± 1 kDa, while the Azoarcus evansii aerobic isoform is a 52 kDa monomer [5] [3]. Both enzymes contain a conserved AMP-binding motif (VX₂SSGTTGXP) critical for adenylate formation [3]. The Penicillium chrysogenum enzyme (encoded by the phl gene) contains a peroxisomal targeting sequence, enabling its co-localization with isopenicillin N acyltransferase for penicillin biosynthesis [9].
PA-CoA ligase exhibits stringent specificity for phenylacetic acid and closely related aromatic substrates. The enzyme from Pseudomonas putida does not activate hydroxylated derivatives (3-hydroxyphenylacetic, 4-hydroxyphenylacetic, or 3,4-dihydroxyphenylacetic acids), aliphatic acids (acetate, butyrate, succinate), or fatty acids >C5 [5] [7]. Similarly, the Azoarcus evansii enzyme shows no activity toward benzoate, 4-hydroxyphenylacetate, or aliphatic acids [3]. However, engineered enzymatic systems (e.g., the Pseudomonas putida PhAcCoAL-Penicillium chrysogenum acyltransferase coupled system) can process diverse side-chain precursors, including aliphatic acids (linear/branched, saturated/unsaturated), substituted phenylacetic acids, and heterocyclic analogues for penicillin biosynthesis [1]. This contrast highlights the distinction between native substrate constraints and biotechnological applicability.
Table 1: Substrate Specificity Profiles of PA-CoA Ligases
Organism | Preferred Substrate | Inactive Substrates | Reference |
---|---|---|---|
Pseudomonas putida | Phenylacetic acid | 3-/4-Hydroxyphenylacetate; acetate; butyrate; succinate; fatty acids >C5 | [5] |
Azoarcus evansii (Aerobic) | Phenylacetic acid | Benzoate; 4-hydroxyphenylacetate; adipate; acetate | [3] |
Engineered Coupled System (PhAcCoAL-AT) | Aliphatic/aromatic acids | Substrates violating acyltransferase specificity | [1] |
Kinetic analyses reveal high affinity for phenylacetic acid across bacterial and fungal systems. The Pseudomonas putida enzyme exhibits Km values of 16.5 mM (phenylacetic acid), 9.7 mM (ATP), and 1.0 mM (CoA) [5]. In contrast, the Azoarcus evansii PA-CoA ligase shows significantly lower Km values: 14 µM (phenylacetic acid), 60 µM (ATP), and 45 µM (CoA), indicating superior catalytic efficiency [3]. This enzyme achieves a turnover number (kcat) of 40 s⁻¹ and a specific activity of 48 µmol·min⁻¹·mg⁻¹ after purification [3]. The Penicillium chrysogenum enzyme enhances penicillin yield by 35% when overexpressed, underscoring its kinetic efficiency in acyl-CoA delivery [9].
Table 2: Kinetic Parameters of PA-CoA Ligases
Organism | Km (Phenylacetic Acid) | Km (ATP) | Km (CoA) | Specific Activity |
---|---|---|---|---|
Pseudomonas putida | 16.5 mM | 9.7 mM | 1.0 mM | Not reported |
Azoarcus evansii | 14 µM | 60 µM | 45 µM | 48 µmol·min⁻¹·mg⁻¹ |
Penicillium chrysogenum (Recombinant) | Not reported | Not reported | Not reported | 8-fold increase vs. wild-type |
PA-CoA ligase strictly requires Mg2+ for activity, with optimal catalysis occurring at 5–10 mM MgCl₂ [5] [7]. Mg2+ facilitates ATP binding and phosphoanhydride cleavage during adenylate formation. Conversely, divalent cations like Cu2+, Zn2+, and Hg2+ act as potent inhibitors. In Pseudomonas putida, 1 mM Cu2+ or Zn2+ reduces activity by >90%, likely through interaction with cysteine residues essential for CoA binding or protein stability [5]. Hg2+ causes near-complete inhibition at 0.1 mM, suggesting high sensitivity to sulfhydryl-blocking agents [7].
PA-CoA ligase is highly sensitive to sulfhydryl-modifying reagents, implicating cysteine residues in catalysis or structural integrity. N-Ethylmaleimide (NEM) and 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB) inhibit the Pseudomonas putida enzyme by >80% at 1 mM concentrations [5] [7]. Similarly, p-chloromercuribenzoate (pCMB) abolishes activity, confirming the critical role of free thiol groups in substrate binding or conformational dynamics [7]. This sensitivity necessitates reducing agents (e.g., dithioerythritol) in purification buffers [3].
PA-CoA ligases function optimally under mild alkaline conditions. The Pseudomonas putida enzyme peaks at pH 8.2 in Tris-HCl buffer [5] [7], while the Azoarcus evansii isoform exhibits maximal activity between pH 8.0–8.5 [3]. Activity declines sharply below pH 7.0 or above pH 9.0, reflecting protonation states of active site residues involved in substrate binding. The Azoarcus evansii enzyme has an isoelectric point (pI) of 6.3 [3]. Thermal stability is generally low; both enzymes lose >50% activity within hours at 4°C without stabilizers. Glycerol (20–25% v/v) is essential for maintaining stability during purification and storage [3] [5]. Activity assays are optimally conducted at 30°C (Pseudomonas putida) or 37°C (Azoarcus evansii) [3] [7].
Table 3: Physicochemical Optimization Parameters for PA-CoA Ligases
Parameter | Pseudomonas putida | Azoarcus evansii | Stabilization Requirements |
---|---|---|---|
pH Optimum | 8.2 | 8.0–8.5 | Tris/HCl or phosphate buffers |
Temperature Optimum | 30°C | 37°C | Assays ≤30 min |
Isoelectric Point (pI) | Not reported | 6.3 | Ion-exchange purification at pH 7.8 |
Stabilizing Agents | 20% glycerol | 20% glycerol + dithioerythritol | Required for storage ≥−80°C |
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